molecular formula C8H18ClNS B6610254 dimethyl[(thian-3-yl)methyl]amine hydrochloride CAS No. 2763749-99-9

dimethyl[(thian-3-yl)methyl]amine hydrochloride

Cat. No.: B6610254
CAS No.: 2763749-99-9
M. Wt: 195.75 g/mol
InChI Key: KWALEMMJSAXLNK-UHFFFAOYSA-N
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Description

Dimethyl[(thian-3-yl)methyl]amine hydrochloride is a tertiary amine hydrochloride salt featuring a nitrogen atom bonded to two methyl groups and a (thian-3-yl)methyl substituent. Thian (thiane) is a six-membered saturated sulfur heterocycle, with the substituent located at the third position. The hydrochloride form enhances its solubility and stability, making it suitable for applications in chemical synthesis, catalysis, or pharmaceutical research.

Properties

IUPAC Name

N,N-dimethyl-1-(thian-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS.ClH/c1-9(2)6-8-4-3-5-10-7-8;/h8H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWALEMMJSAXLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCSC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(thian-3-yl)methyl]amine hydrochloride typically involves the reaction of dimethylamine with a thian-3-ylmethyl halide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(thian-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-3-yl group to a thiol or sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

Dimethyl[(thian-3-yl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethyl[(thian-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Heterocycles

  • [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine Hydrochloride ():

    • Structure : Contains a thiophene (five-membered sulfur ring) and indole moiety.
    • Molecular Weight : 292.83 g/mol.
    • Applications : Used in research as a bioactive intermediate. The thiophene group may enhance π-π interactions in drug design, contrasting with thian’s saturated structure, which could improve metabolic stability .
  • (1,1-Dioxidotetrahydro-3-thienyl)amine Hydrochloride ():

    • Structure : Tetrahydrothiophene 1,1-dioxide (sulfolane derivative) with an amine group.
    • Molecular Weight : 171.65 g/mol.
    • Applications : Sulfolane derivatives are solvents or catalysts; the sulfone group increases polarity compared to thian’s thioether, affecting solubility and reactivity .

Tertiary Amines in CO₂ Capture: MDEA-Based Systems

  • Methyl Diethanol Amine (MDEA) (–6): Structure: (CH₃)N(CH₂CH₂OH)₂. CO₂ Adsorption: Activated MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves 2.63 mmol CO₂/g at 5 psi, outperforming commercial activated carbon by 35%. The ethanol groups in MDEA facilitate CO₂ interaction via hydrogen bonding, whereas dimethyl[(thian-3-yl)methyl]amine’s sulfur atom may offer distinct adsorption mechanisms (e.g., dipole interactions) . Key Data:
Property aMDEA-MC Untreated MC Commercial Activated Carbon
CO₂ Adsorption (mmol/g) 2.63 1.60 1.95
BET Surface Area (m²/g) 430 750 1,200
Nitrogen Content (wt.%) 23 0.30 N/A

Pharmaceutical and Catalytic Tertiary Amines

  • Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride ():

    • Structure : Pyrazole ring with a methylamine substituent.
    • Applications : Used in drug discovery for its chelating and bioactivity-modifying properties. The pyrazole’s aromaticity contrasts with thian’s saturated ring, influencing electronic properties and binding affinity .
  • N,O-Dimethylhydroxylamine Hydrochloride (): Structure: (CH₃)₂N-O-CH₃·HCl. Applications: Key reagent in Weinreb ketone synthesis. Melts at 112–115°C and is soluble in polar solvents.

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